(5-Hydroxy-m-tolyl)trimethylammonium bromide (5-Hydroxy-m-tolyl)trimethylammonium bromide
Brand Name: Vulcanchem
CAS No.: 66967-99-5
VCID: VC18441645
InChI: InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H
SMILES:
Molecular Formula: C10H16BrNO
Molecular Weight: 246.14 g/mol

(5-Hydroxy-m-tolyl)trimethylammonium bromide

CAS No.: 66967-99-5

Cat. No.: VC18441645

Molecular Formula: C10H16BrNO

Molecular Weight: 246.14 g/mol

* For research use only. Not for human or veterinary use.

(5-Hydroxy-m-tolyl)trimethylammonium bromide - 66967-99-5

Specification

CAS No. 66967-99-5
Molecular Formula C10H16BrNO
Molecular Weight 246.14 g/mol
IUPAC Name (3-hydroxy-5-methylphenyl)-trimethylazanium;bromide
Standard InChI InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H
Standard InChI Key WLAJCVWBERTRKP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-]

Introduction

Structural and Molecular Characterization

Molecular Architecture

(5-Hydroxy-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound featuring a benzene ring substituted with three functional groups:

  • A hydroxyl group (-OH) at the 5th position,

  • A methyl group (-CH₃) at the 2nd position (ortho to the hydroxyl group),

  • A trimethylammonium group (-N⁺(CH₃)₃) at the 1st position, stabilized by a bromide counterion .

The molecular formula is C₁₀H₁₆NOBr, with a molar mass of 262.15 g/mol. The SMILES notation (CC1=C(C=C(C=C1)O)[N+](C)(C)C) and InChIKey (JSGBTKWCLLGUQI-UHFFFAOYSA-O) provide unambiguous representation of its connectivity and stereochemical features .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₆NOBr
SMILESCC1=C(C=C(C=C1)O)N+(C)C
InChIKeyJSGBTKWCLLGUQI-UHFFFAOYSA-O
Predicted CCS (Ų)*133.3 ([M+H]⁺) to 148.2 ([M+Na]⁺)

*Collision Cross Section (CCS) values indicate gas-phase ion mobility, critical for mass spectrometry applications .

Physicochemical Properties

Spectroscopic Features

  • UV-Vis Absorption: Predicted λmax at 260–280 nm, consistent with aromatic and charged chromophores .

  • Mass Spectrometry: Dominant adducts include [M+H]⁺ (m/z 167.13) and [M+Na]⁺ (m/z 189.11), with CCS values aiding structural confirmation .

Functional Applications

Industrial and Material Science Uses

  • Surfactant Applications: The amphiphilic nature of QAS makes them suitable for emulsification and nanoparticle synthesis .

  • Corrosion Inhibition: Charged ammonium groups adsorb onto metal surfaces, forming protective layers .

ParameterValue
Flash Point244°C
Storage Conditions<30°C, dry environment
GHS Hazard StatementsH302, H315, H318, H335

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